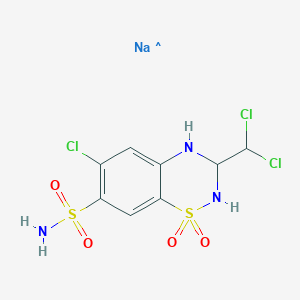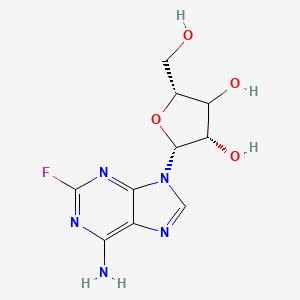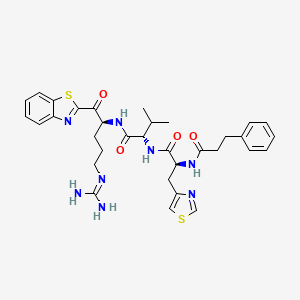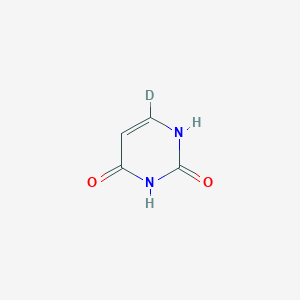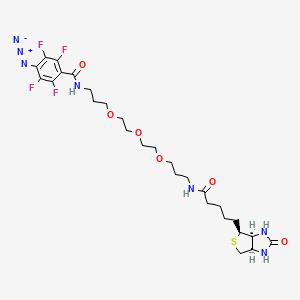
Biotin-teg-atfba
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-teg-atfba: ist ein Click-Chemie-Reagenz, das eine Perfluorphenylazidgruppe enthält. Diese Verbindung ist bekannt für die Bildung eines hochstabilen Azene-Zwischenprodukts, das nach Photolyse in moderaten bis guten Ausbeuten Insertions- und Additionsreaktionen eingeht . Es enthält eine Azidgruppe und kann mit Molekülen, die Alkingruppen enthalten, eine kupferkatalysierte Azid-Alkin-Cycloaddition eingehen . Zusätzlich kann es eine Ringspannungs-geförderte Alkin-Azid-Cycloaddition mit Molekülen eingehen, die Dibenzocyclooctin- oder Bicyclononyn-Gruppen enthalten .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: . Die Synthese umfasst typischerweise die folgenden Schritte:
Biotinylierung von TEG: Biotin wird mit TEG konjugiert, um Biotin-TEG zu bilden.
Einführung der Perfluorphenylazidgruppe: Das Biotin-TEG wird dann unter bestimmten Bedingungen mit einer Perfluorphenylazidverbindung umgesetzt, um die Azidgruppe einzuführen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Biotin-teg-atfba folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in spezialisierten chemischen Produktionsstätten hergestellt, die für die Handhabung der Reagenzien und Bedingungen geeignet sind, die für die Synthese erforderlich sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Biotin-teg-atfba unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Insertionsreaktionen: Das nach der Photolyse gebildete Azene-Zwischenprodukt kann in verschiedene chemische Bindungen inserieren.
Additionsreaktionen: Das Azene-Zwischenprodukt kann sich auch an Mehrfachbindungen addieren und stabile Produkte bilden.
Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc): Diese Reaktion findet mit Molekülen statt, die Alkingruppen enthalten.
Ringspannungs-geförderte Alkin-Azid-Cycloaddition (SPAAC): Diese Reaktion findet mit Molekülen statt, die Dibenzocyclooctin- oder Bicyclononyn-Gruppen enthalten.
Häufige Reagenzien und Bedingungen:
Photolyse: Wird zur Erzeugung des Azene-Zwischenprodukts verwendet.
Kupferkatalysatoren: Werden in CuAAc-Reaktionen verwendet.
Dibenzocyclooctin oder Bicyclononyn: Werden in SPAAC-Reaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind stabile Verbindungen, die aus der Insertion und Addition des Azene-Zwischenprodukts in verschiedene chemische Bindungen resultieren .
Wissenschaftliche Forschungsanwendungen
Biotin-teg-atfba hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Click-Chemie-Reagenz für die Synthese komplexer Moleküle.
Biologie: In Biokonjugationstechniken eingesetzt, um Biomoleküle mit Biotin zu markieren, um sie zu detektieren und zu reinigen.
Medizin: Bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten für die zielgerichtete Wirkstoffabgabe eingesetzt.
Industrie: In der Funktionalisierung von Oberflächen und Materialien für verschiedene industrielle Anwendungen angewendet
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Bildung eines hochstabilen Azene-Zwischenprodukts bei der Photolyse . Dieses Zwischenprodukt kann Insertions- und Additionsreaktionen mit verschiedenen chemischen Bindungen eingehen, was zur Bildung stabiler Produkte führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören:
Azidgruppe: Die Azidgruppe unterliegt Cycloadditionsreaktionen mit Alkingruppen.
Azene-Zwischenprodukt: Das Azene-Zwischenprodukt inseriert in und addiert sich an mehrere Bindungen und bildet stabile Produkte.
Wirkmechanismus
The mechanism of action of biotin-teg-atfba involves the formation of a highly stable azene intermediate upon photolysis . This intermediate can undergo insertion and addition reactions with various chemical bonds, leading to the formation of stable products. The molecular targets and pathways involved include:
Azide Group: The azide group undergoes cycloaddition reactions with alkyne groups.
Azene Intermediate: The azene intermediate inserts into and adds to multiple bonds, forming stable products.
Vergleich Mit ähnlichen Verbindungen
Biotin-teg-atfba ist aufgrund seiner Perfluorphenylazidgruppe einzigartig, die ein hochstabiles Azene-Zwischenprodukt bildet. Zu ähnlichen Verbindungen gehören:
Biotin-PEG-ATFB: Enthält einen Polyethylenglykol (PEG)-Spacer anstelle von TEG.
Biotin-TEG: Fehlt die Perfluorphenylazidgruppe und wird für andere Anwendungen eingesetzt
This compound zeichnet sich durch seine Fähigkeit aus, stabile Azene-Zwischenprodukte zu bilden, die Insertions- und Additionsreaktionen eingehen, wodurch es für verschiedene Anwendungen in der wissenschaftlichen Forschung hoch vielseitig einsetzbar ist .
Eigenschaften
Molekularformel |
C27H37F4N7O6S |
|---|---|
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41)/t16-,17-,24-/m0/s1 |
InChI-Schlüssel |
GHQODKUWTHCHCF-UAVUOLJFSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)



